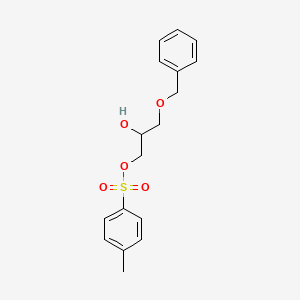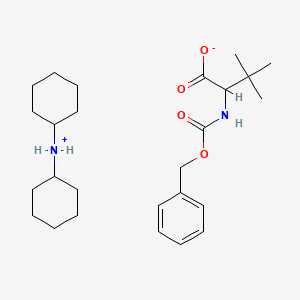
potassium;3-carboxy-2,5-dihydroxy-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “potassium;3-carboxy-2,5-dihydroxy-5-oxopentanoate” is known as cinsebrutinib. It is a synthetic organic compound that acts as a Bruton’s tyrosine kinase inhibitor and an antineoplastic agent. Cinsebrutinib has been developed for potential use in treating relapsed or refractory primary and secondary central nervous system lymphomas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cinsebrutinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may be found in patent literature such as WO2021207549A1 .
Industrial Production Methods
Industrial production methods for cinsebrutinib would involve scaling up the laboratory synthesis to a commercial scale. This includes optimizing reaction conditions, purification processes, and ensuring compliance with regulatory standards for pharmaceutical production.
Analyse Des Réactions Chimiques
Types of Reactions
Cinsebrutinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific step in the synthesis process.
Major Products
The major products formed from these reactions are typically intermediates that lead to the final product, cinsebrutinib. Each step in the synthesis is designed to build upon the previous one, ultimately resulting in the desired compound.
Applications De Recherche Scientifique
Cinsebrutinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Developed as a potential treatment for lymphomas and other cancers.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Cinsebrutinib exerts its effects by inhibiting Bruton’s tyrosine kinase, a key enzyme involved in the signaling pathways of B cells. By blocking this enzyme, cinsebrutinib disrupts the proliferation and survival of malignant B cells, thereby exerting its antineoplastic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to cinsebrutinib include other Bruton’s tyrosine kinase inhibitors such as ibrutinib and acalabrutinib. These compounds share a similar mechanism of action but may differ in their chemical structure, potency, and pharmacokinetic properties .
Uniqueness
Cinsebrutinib is unique in its specific chemical structure, which allows it to selectively inhibit Bruton’s tyrosine kinase with high potency. This selectivity and potency make it a promising candidate for the treatment of certain types of lymphomas .
Propriétés
IUPAC Name |
potassium;3-carboxy-2,5-dihydroxy-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLPTBJBFVJENN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)C(=O)O)C(=O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(C(=O)[O-])O)C(=O)O)C(=O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7KO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,5-diamino-N-[amino(anilino)methylidene]-6-chloropyrazine-2-carboxamide](/img/structure/B7814485.png)

![2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B7814498.png)



